

Technical Guide: Zelandopam (YM-435)

Modulation of Cyclic AMP Signaling

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Compound of Interest

Compound Name: Zelandopam

CAS No.: 119085-25-5

Cat. No.: B047401

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Content Type: Technical Whitepaper / Investigational Pharmacology Guide Subject: **Zelandopam** (YM-435) Pharmacodynamics & cAMP Transduction Audience: Pharmacologists, Renal Physiologists, and Drug Discovery Scientists

Executive Summary & Compound Profile

Zelandopam (YM-435) is a selective, peripherally acting dopamine D1-like receptor agonist. Structurally categorized as a tetrahydroisoquinoline derivative, it shares pharmacophore homology with fenoldopam but was distinctively optimized for renal vasodilatory potency and renal protective effects in ischemic or toxic injury models (e.g., cisplatin-induced nephrotoxicity).

While clinical development (Astellas/Yamanouchi) was discontinued, **Zelandopam** remains a critical probe compound for elucidating the role of the D1-cAMP-PKA axis in renal hemodynamics. This guide details the molecular mechanism by which **Zelandopam** drives cyclic AMP (cAMP) accumulation and provides validated protocols for assessing this signaling cascade.

Compound Specifications

Feature	Detail
Code Name	YM-435
Mechanism	Selective Dopamine D1-receptor Agonist
Primary Effector	Adenylyl Cyclase (AC) activation via Gs-coupling
Physiological Outcome	Renal vasodilation, natriuresis, suppression of tubular damage
Key Reference	Yatsu et al., Eur J Pharmacol (2003, 2005)

Molecular Mechanism: The D1-cAMP Axis

Zelandopam functions as a high-affinity ligand for the D1 dopamine receptor (DRD1). The signal transduction follows a canonical G-protein coupled receptor (GPCR) pathway, specifically the Gs (stimulatory) lineage.

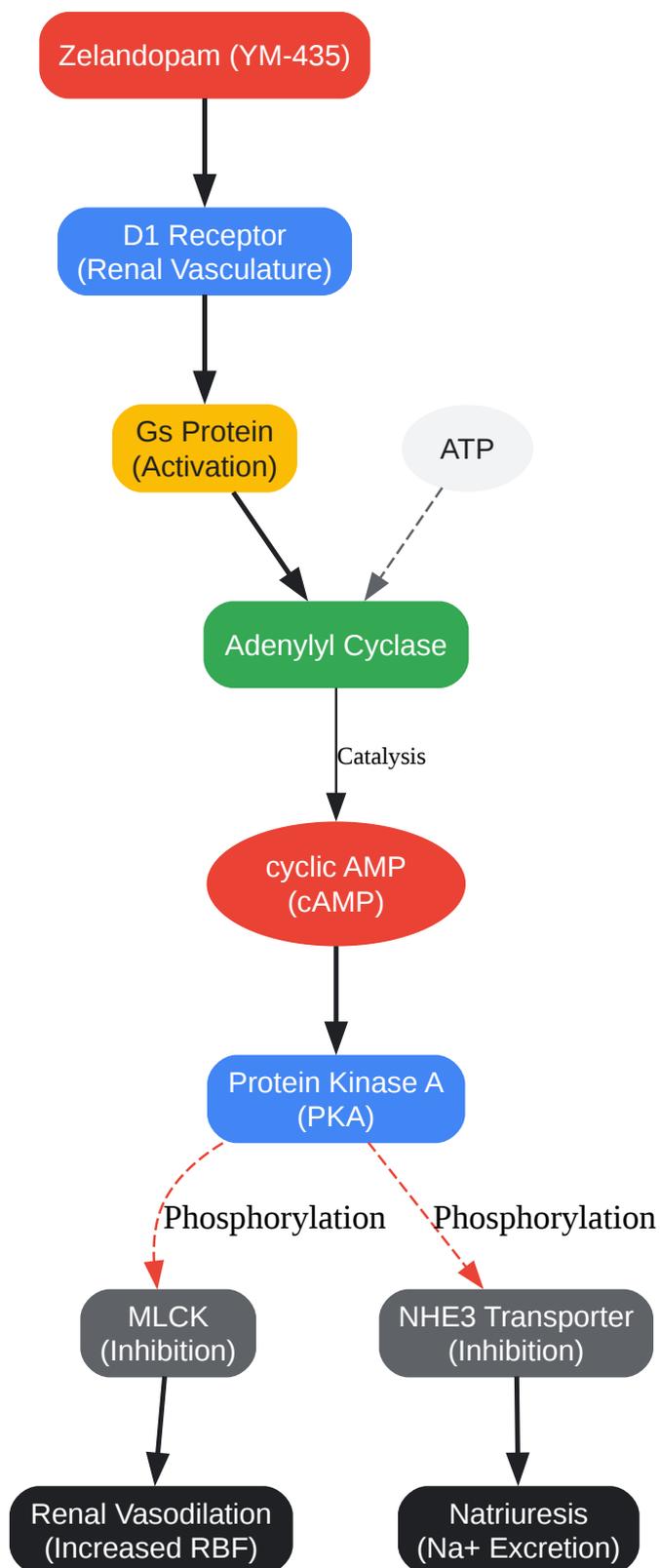
Mechanistic Cascade

- **Ligand Binding:** **Zelandopam** binds to the orthosteric site of the transmembrane D1 receptor on vascular smooth muscle cells (VSMC) and renal proximal tubule cells.
- **G-Protein Coupling:** The agonist-bound receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gas subunit.
- **Effector Activation:** The GTP-bound Gas subunit dissociates and activates Adenylyl Cyclase (AC).
- **Second Messenger Synthesis:** Activated AC catalyzes the conversion of ATP to cyclic AMP (cAMP).[1]
- **Kinase Activation:** Elevated intracellular cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the catalytic subunits.
- **Downstream Phosphorylation:** PKA phosphorylates key targets, including:

- Myosin Light Chain Kinase (MLCK): Inhibition leads to smooth muscle relaxation (Vasodilation).
- NHE3 (Na⁺/H⁺ Exchanger 3): Phosphorylation inhibits sodium reabsorption (Natriuresis).

Visualization: Zelandopam Signaling Pathway

The following diagram illustrates the signal transduction from **Zelandopam** binding to physiological output.



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Figure 1: **Zelandopam**-mediated activation of the D1-cAMP-PKA signaling cascade leading to renal physiological effects.

Experimental Protocols

To validate **Zelandopam**'s activity, researchers must utilize assays that quantify cAMP accumulation and downstream functional effects.

Protocol A: In Vitro cAMP Accumulation Assay (TR-FRET)

Objective: Quantify **Zelandopam** potency (

) in D1-expressing cells (e.g., HEK293-hD1 or renal mesangial cells). Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

- Cell Preparation:
 - Harvest HEK293 cells stably expressing human Dopamine D1 receptor.
 - Resuspend in stimulation buffer (HBSS + 500 μ M IBMX) to inhibit phosphodiesterase activity (preventing cAMP degradation).
 - Density: 2,000 cells/well in a 384-well white, low-volume plate.
- Compound Treatment:
 - Prepare a serial dilution of **Zelandopam** (10 pM to 10 μ M).
 - Include Fenoldopam as a positive control and SCH-23390 (D1 antagonist) as a negative control/blocker.
 - Incubate cells with **Zelandopam** for 30 minutes at RT.
- Detection (Lysis & FRET):
 - Add cAMP-d2 antibody (acceptor) and Anti-cAMP-Cryptate (donor) in lysis buffer.
 - Incubate for 1 hour at RT in the dark.

- Readout:
 - Measure fluorescence at 665 nm and 620 nm using a microplate reader (e.g., EnVision).
 - Calculate the Ratio $(665/620) * 10,000$.
 - Note: High cAMP competes with cAMP-d2, decreasing the FRET signal. The signal is inversely proportional to cAMP concentration.

Protocol B: In Vivo Renal Hemodynamic Assessment

Objective: Confirm cAMP-mediated vasodilation in a rat model. Causality Check: If **Zelandopam** acts via D1/cAMP, the effect must be blocked by SCH-23390.

- Surgical Prep:
 - Anesthetize male Wistar rats (Inactin, 100 mg/kg i.p.).
 - Cannulate the femoral vein for drug infusion and femoral artery for blood pressure (MAP) monitoring.
 - Place a transonic flow probe on the left renal artery to measure Renal Blood Flow (RBF).
- Equilibration:
 - Allow 45 minutes for hemodynamic stabilization.
- Experimental Groups (n=6/group):
 - Group 1: Vehicle (Saline).
 - Group 2: **Zelandopam** (1 µg/kg/min i.v.).
 - Group 3: **Zelandopam** + SCH-23390 (10 µg/kg bolus prior to agonist).
- Data Acquisition:
 - Record MAP and RBF continuously.

- Calculate Renal Vascular Resistance (RVR = MAP / RBF).

Comparative Data Summary

The following table summarizes expected pharmacological parameters derived from the literature and standard D1 agonist profiles.

Parameter	Zelandopam (YM-435)	Fenoldopam (Reference)	Physiological Implication
Receptor Selectivity	D1-like >>> D2-like	D1-like >>> D2-like	Minimal CNS side effects; specific renal action.
cAMP	~95-100% of Dopamine	~100% of Dopamine	Full agonist efficacy ensures robust vasodilation.
Renal Blood Flow	Significant Increase	Significant Increase	Improved renal perfusion in ischemic states.
Effect of SCH-23390	Complete Blockade	Complete Blockade	Confirms D1-receptor specificity.
Tubular Protection	High (vs. Cisplatin)	Moderate/High	Protective against nephrotoxic agents via cAMP modulation.

References

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Sources

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- [2. Effect of zelandopam, a dopamine D1-like receptor agonist, in puromycin aminonucleoside nephrosis rats - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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